tert-Butyl methyl hydrazine-1,2-dicarboxylate
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Overview
Description
tert-Butyl methyl hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C10H20N2O4. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. The compound is characterized by its white crystalline appearance and is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl methyl hydrazine-1,2-dicarboxylate can be synthesized through the reaction of hydrazine hydrate with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like methanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted tert-butyl and methyl compounds .
Scientific Research Applications
tert-Butyl methyl hydrazine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer and antiviral drugs.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of tert-Butyl methyl hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl hydrazodicarboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl methyl hydrazine-1,2-dicarboxylate is unique due to its specific structural features, which confer distinct reactivity and stability. Its tert-butyl and methyl groups provide steric hindrance, making it less prone to unwanted side reactions compared to similar compounds .
Properties
CAS No. |
24537-38-0 |
---|---|
Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
tert-butyl N-(methoxycarbonylamino)carbamate |
InChI |
InChI=1S/C7H14N2O4/c1-7(2,3)13-6(11)9-8-5(10)12-4/h1-4H3,(H,8,10)(H,9,11) |
InChI Key |
HVOVRLDCVJQTRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)OC |
Origin of Product |
United States |
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